3-Bromo-5-ethyl-6-methoxy-2-methylpyridine

Suzuki-Miyaura cross-coupling halopyridine reactivity C-C bond formation

3-Bromo-5-ethyl-6-methoxy-2-methylpyridine (CAS 867006-25-5) is a tetra-substituted pyridine building block bearing bromine at the 3-position, ethyl at the 5-position, methoxy at the 6-position, and methyl at the 2-position. The compound has a molecular formula of C₉H₁₂BrNO (MW 230.10 g/mol, exact mass 229.01) and a calculated LogP of 2.72, indicating moderate lipophilicity.

Molecular Formula C9H12BrNO
Molecular Weight 230.1 g/mol
CAS No. 867006-25-5
Cat. No. B1626274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-ethyl-6-methoxy-2-methylpyridine
CAS867006-25-5
Molecular FormulaC9H12BrNO
Molecular Weight230.1 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(N=C1OC)C)Br
InChIInChI=1S/C9H12BrNO/c1-4-7-5-8(10)6(2)11-9(7)12-3/h5H,4H2,1-3H3
InChIKeyJHTIPOXWONSKCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-ethyl-6-methoxy-2-methylpyridine (CAS 867006-25-5): Core Identity and Procurement-Relevant Features


3-Bromo-5-ethyl-6-methoxy-2-methylpyridine (CAS 867006-25-5) is a tetra-substituted pyridine building block bearing bromine at the 3-position, ethyl at the 5-position, methoxy at the 6-position, and methyl at the 2-position . The compound has a molecular formula of C₉H₁₂BrNO (MW 230.10 g/mol, exact mass 229.01) and a calculated LogP of 2.72, indicating moderate lipophilicity . It is commercially available at purity grades of 95% and 98% from multiple suppliers and is employed as a key intermediate in medicinal chemistry programs targeting sphingosine-1-phosphate (S1P₁) receptors and poly(ADP-ribose) polymerase (PARP) .

Why Generic Pyridine Halide Substitution Fails for 3-Bromo-5-ethyl-6-methoxy-2-methylpyridine


In-class pyridine halides cannot be interchanged with 3-bromo-5-ethyl-6-methoxy-2-methylpyridine because the specific combination of substituents dictates both reactivity and physicochemical properties. The 3-bromo substituent determines cross-coupling efficiency: literature data show that 3-bromopyridines achieve quantitative Suzuki-Miyaura yields, whereas 3-chloropyridines give poor yields and 3-iodopyridines, despite favorable DFT-calculated reactivity, underperform experimentally (reactivity order: Br > I >> Cl at the 3-position) [1]. Separately, the ethyl (5-position), methoxy (6-position), and methyl (2-position) groups collectively elevate the calculated LogP to 2.72 , compared with ~2.15 for 3-bromo-2-methylpyridine and ~2.0 for 5-ethyl-2-methylpyridine [2]; this lipophilicity shift directly impacts downstream pharmacokinetic profiles and extraction behaviour. Substituting any single substituent alters both the electronic activation pattern for electrophilic bromination and the steric environment around the cross-coupling handle, making generic replacement unreliable without re-optimization of the entire synthetic sequence.

Quantitative Head-to-Head and Cross-Study Evidence Guide for 3-Bromo-5-ethyl-6-methoxy-2-methylpyridine


Suzuki-Miyaura Cross-Coupling Yield: 3-Bromopyridine vs. 3-Chloro- and 3-Iodopyridine Analogs

In a systematic study of monohalopyridine Suzuki-Miyaura coupling with a borated L-aspartic acid derivative, 3-bromopyridine afforded the coupling product in quantitative yield and was the best-performing substrate across all halogen/position combinations tested [1]. The experimental yield order was Br > I >> Cl, with the 3-position (C3) outperforming both C2 and C4 (C3 > C2, C4) [1]. This demonstrates that the 3-bromo substitution in the target compound provides superior cross-coupling reactivity relative to the 3-chloro and 3-iodo analogs.

Suzuki-Miyaura cross-coupling halopyridine reactivity C-C bond formation

Calculated Lipophilicity (LogP): Differentiation from Unsubstituted and Partially Substituted Analogs

The calculated LogP of 3-bromo-5-ethyl-6-methoxy-2-methylpyridine is 2.72 , substantially higher than that of 3-bromo-2-methylpyridine (LogP 2.15) and 5-ethyl-2-methylpyridine (LogP ~2.0) [1]. This difference arises from the combined lipophilic contributions of the 5-ethyl and 6-methoxy substituents absent in the simpler analogs.

lipophilicity LogP physicochemical properties

Commercial Purity Grade Differentiation: 95% vs. 98% Specifications

Multiple suppliers offer 3-bromo-5-ethyl-6-methoxy-2-methylpyridine at distinct purity tiers: Beyotime supplies the compound at 95% purity , while Leyan and MolCore supply it at 98% purity . This 3-percentage-point purity difference directly affects the impurity burden in subsequent reactions.

purity specification quality control procurement

Regioselective Bromination Reactivity Advantage of Methoxy-Activated Pyridines

Methoxy-substituted pyridines undergo regioselective monobromination with N-bromosuccinimide (NBS) under mild conditions [1]. The 6-methoxy group on 3-bromo-5-ethyl-6-methoxy-2-methylpyridine activates the pyridine ring toward electrophilic substitution, and the substitution pattern (2-methyl, 5-ethyl, 6-methoxy) collectively directs bromination to the 3-position with high regioselectivity [1]. This contrasts with non-activated pyridines (e.g., 2-methylpyridine) that require harsher conditions and afford mixtures of regioisomers.

regioselective bromination N-bromosuccinimide activated pyridine

Patent-Embedded Utility: S1P₁ Agonist and PARP Inhibitor Intermediate Roles

3-Bromo-5-ethyl-6-methoxy-2-methylpyridine is explicitly cited as an intermediate in patent families directed to pyrazole-based S1P₁ receptor agonists and substituted pyridone PARP inhibitors [1]. While no public head-to-head biological data exist for the isolated intermediate, its inclusion in these patent exemplifications indicates that the specific 3-bromo-5-ethyl-6-methoxy-2-methyl substitution pattern was intentionally selected over alternative substitution patterns during lead optimization.

S1P1 agonist PARP inhibitor medicinal chemistry intermediate

Best-Fit Procurement and Application Scenarios for 3-Bromo-5-ethyl-6-methoxy-2-methylpyridine


Divergent Medicinal Chemistry: Suzuki Library Synthesis Targeting S1P₁ or PARP

Medicinal chemistry teams building focused libraries around the S1P₁ agonist or PARP inhibitor pharmacophores should procure this compound as the preferred 3-bromo intermediate. The quantitative Suzuki-Miyaura coupling yield achievable with 3-bromopyridines [1] enables reliable diversification at the 3-position, while the pre-installed 2-methyl, 5-ethyl, and 6-methoxy groups maintain the patented substitution pattern [2]. Using the 3-chloro analog would result in substantially lower coupling yields; using the 3-iodo analog, while DFT-favorable, underperforms experimentally [1].

CNS-Penetrant Lead Optimization Requiring Controlled Lipophilicity

For programs targeting CNS indications where the S1P₁ receptor is implicated, the target compound's LogP of 2.72 places it within the CNS drug-like property space. Compared to the less lipophilic 3-bromo-2-methylpyridine (LogP 2.15) , the +0.57 LogP increment provides enhanced passive permeability without breaching the typical CNS upper limit (LogP < 5). This physicochemical differentiation makes the compound a more suitable intermediate than simpler 2-methylpyridine building blocks for generating brain-penetrant candidates .

Scale-Up Route Scouting: Regioselective NBS Bromination for Cost-Efficient Synthesis

Process chemistry groups developing scalable routes to the target compound can rely on the established regioselective bromination of methoxy-activated pyridines with NBS [3]. The 6-methoxy substituent activates the ring and, together with the 2-methyl and 5-ethyl groups, directs electrophilic bromination to the 3-position. This enables high-yield, regioisomerically clean synthesis, minimizing costly chromatographic purification that would be required if the substitution pattern were different [3]. Procurement of the compound as a pre-built intermediate from suppliers offering 98% purity is recommended for late-stage route validation.

Procurement Decision Support: Purity Grade Selection by Development Phase

Procurement teams should align purity grade with development phase: the 95% grade is cost-effective for early hit-to-lead and route scouting where high throughput and material turnover are prioritized, while the 98% grade is recommended for lead optimization, in vivo PK studies, and process validation, where the ≤2% impurity burden minimizes confounding effects in biological assays. The 3% purity differential, while modest, can be decisive when the target compound is used as a key fragment in multi-step syntheses where impurities propagate and amplify.

Quote Request

Request a Quote for 3-Bromo-5-ethyl-6-methoxy-2-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.